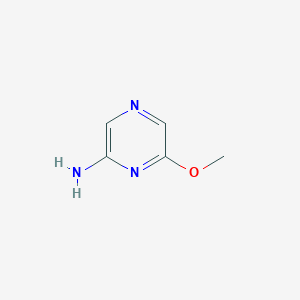

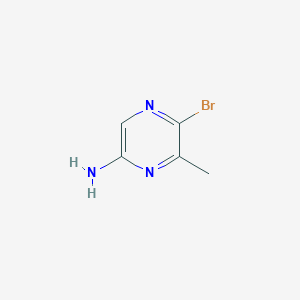

5-Bromo-6-methylpyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6BrN3 . It appears as a white powder .

Physical And Chemical Properties Analysis

5-Bromo-6-methylpyrazin-2-amine is a solid compound with a molecular weight of 188.03 g/mol . It should be stored in a dark place under an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Facile Synthesis and Application in Organic Synthesis

A notable application of 5-Bromo-6-methylpyrazin-2-amine is in the realm of organic synthesis, where it serves as a pivotal intermediate. The research by Madhusudhan et al. (2009) details an efficient and straightforward synthesis of 2-bromo-5-methyl pyrazine, showcasing the transformation of 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation to yield the amine compound. Subsequent diazotization and in-situ bromination produce the targeted 2-bromo-5-methyl pyrazine, highlighting the compound's utility in synthesizing complex organic molecules (Madhusudhan, Vysabhattar, Reddy, & Narayana, 2009).

Novel Pyridine-Based Derivatives and Quantum Mechanical Investigations

The work by Ahmad et al. (2017) explores the synthesis of novel pyridine-based derivatives through a palladium-catalyzed one-pot Suzuki cross-coupling reaction. This study not only demonstrates the chemical versatility of bromo-methylpyrazine derivatives but also delves into density functional theory (DFT) studies to understand the electronic properties of these new compounds. The findings suggest potential applications in the field of liquid crystals and bioactive compounds, with certain derivatives showing promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Amination Reactions and Nitropyrazole Synthesis

Perevalov et al. (1983) developed a method for synthesizing 5-bromo-1-methyl-4-nitropyrazole, demonstrating its conversion to 5-amino-1-methyl-4-nitropyrazole via amination reactions. This study sheds light on the reactivity of bromo-methylpyrazine derivatives and their potential in creating nitropyrazole compounds, which could have applications in pharmaceuticals and agrochemicals (Perevalov et al., 1983).

Regioselective Reactions and Crystallography Studies

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research not only highlights the synthetic utility of bromo-methylpyrazine derivatives but also employs X-ray crystallography to elucidate the structural aspects of the reaction products, providing valuable insights into the molecular arrangement and potential applications in material science and drug design (Doulah et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-6-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMLUNRXLAUIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618016 |

Source

|

| Record name | 5-Bromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylpyrazin-2-amine | |

CAS RN |

74290-69-0 |

Source

|

| Record name | 5-Bromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

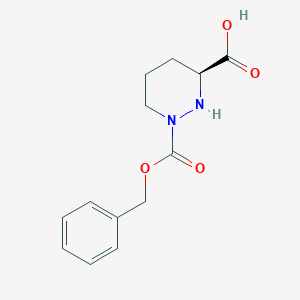

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)